Technical Guide: Solubility Profiling & Process Engineering of 2-Chloro-5-methyl-4-nitrobenzoic Acid
Technical Guide: Solubility Profiling & Process Engineering of 2-Chloro-5-methyl-4-nitrobenzoic Acid
Executive Summary & Industrial Significance[1]
2-Chloro-5-methyl-4-nitrobenzoic acid (CAS: 101580-96-5) represents a critical scaffold in the synthesis of next-generation agrochemicals (specifically pyrimidinedione herbicides like Saflufenacil) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy.
Efficient process scale-up hinges on understanding its solubility profile. As a substituted benzoic acid, its solubility is governed by a "push-pull" electronic environment: the electron-withdrawing nitro and chloro groups compete with the hydrophobic methyl sterics and the hydrogen-bonding carboxylic acid moiety.
This guide provides a rigorous framework for characterizing this compound’s solubility, modeling its thermodynamic behavior using the Modified Apelblat Equation , and applying these insights to optimize crystallization yields.
Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8]
-
IUPAC Name: 2-Chloro-5-methyl-4-nitrobenzoic acid
-
Molecular Formula: C₈H₆ClNO₄
-
Molecular Weight: 215.59 g/mol
-
Key Functional Groups:
-
-COOH: Primary driver for dimerization in non-polar solvents and H-bonding in protic solvents.
-
-NO₂ (Nitro): Increases polarity but reduces solubility in non-polar hydrocarbons.
-
-Cl (Chloro) & -CH₃ (Methyl): Provide lipophilic character, enhancing solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Acetone).
-
Solute-Solvent Interaction Logic
Based on structural analogues (specifically 2-chloro-5-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid), the solubility hierarchy follows the "Polarity-Dielectric Balance" :
-
High Solubility: Polar Aprotic Solvents (DMF, NMP, Acetone) – Disruption of acid dimers via strong dipole interactions.
-
Moderate Solubility: Polar Protic Solvents (Methanol, Ethanol) – Solvation via hydrogen bonding, though limited by the hydrophobic aromatic core.
-
Low Solubility: Non-polar Solvents (Toluene, Hexane) – Limited interaction; solubility is driven purely by entropy and temperature.
Representative Solubility Data
Note: While batch-specific variations occur, the following data represents the validated solubility trends for chloronitrobenzoic acid derivatives, serving as the baseline for process design.
Table 1: Solubility Profile in Pure Solvents (Mole Fraction
| Solvent Class | Specific Solvent | Solubility Trend (283K → 323K) | Interaction Mechanism |
| Polar Aprotic | Acetone | High ( | Dipole-dipole; Dimer disruption |
| Polar Aprotic | Ethyl Acetate | Moderate-High | Van der Waals + Weak H-bond accepting |
| Polar Protic | Methanol | Moderate ( | Strong H-bond donor/acceptor |
| Polar Protic | Ethanol | Moderate | H-bonding (Steric hindrance > MeOH) |
| Aromatic | Toluene | Low ( | |
| Aqueous | Water | Very Low (pH dependent) | Hydrophobic effect dominates |
Thermodynamic Modeling
To transition from bench-scale data to process engineering, raw solubility data must be fitted to thermodynamic models. We utilize the Modified Apelblat Equation , which empirically correlates solubility with temperature with high accuracy for benzoic acid derivatives.
The Modified Apelblat Model
- : Mole fraction solubility of the solute.[1][2][3]
- : Absolute temperature (Kelvin).[1][2][4]
- : Empirical model parameters derived from regression analysis.
Thermodynamic Dissolution Functions
Once
-
Interpretation: For this compound, dissolution is typically endothermic (
) and entropy-driven ( ), implying that heating is required to drive the process, and cooling is an effective crystallization strategy.
Visual Workflow: Thermodynamic Process Design
The following diagram illustrates the logical flow from raw material characterization to process optimization.
Caption: Workflow connecting experimental solubility determination to thermodynamic modeling and final crystallization process design.
Experimental Protocol: Dynamic Laser Monitoring
For the most accurate solubility determination (avoiding sampling errors inherent in gravimetric methods), the Dynamic Laser Monitoring Method is recommended.
Materials Required[2][7][8][10][11][12]
-
Solute: Recrystallized 2-Chloro-5-methyl-4-nitrobenzoic acid (>99% purity).
-
Solvents: HPLC grade (Acetone, Ethanol, Toluene, etc.).
-
Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or standard turbidity probe, programmable circulating bath (±0.05 K).
Step-by-Step Methodology
-
Preparation:
-
Add a known mass (
) of solute and solvent ( ) to the vessel. -
Calculate initial mole fraction
.
-
-
Dissolution (Heating Phase):
-
Agitate at 400 RPM.
-
Ramp temperature up at 0.5 K/min.
-
Endpoint: Record Temperature (
) when laser transmission hits 100% (or turbidity drops to baseline). This is the saturation temperature for concentration .
-
-
Recrystallization (Cooling Phase - Optional for MSZW):
-
Cool slowly at 0.2 K/min.
-
Endpoint: Record Temperature (
) when turbidity spikes. -
Note: The difference (
) defines the Metastable Zone Width (MSZW), critical for avoiding spontaneous nucleation.
-
-
Iteration:
-
Add more solute to the same vessel (gravimetrically tracked).
-
Repeat heating/cooling cycles to generate a full solubility curve (
vs. ).
-
Process Engineering Implications
Solvent Selection for Recrystallization
-
Recommendation: A binary solvent system of Ethanol/Water or Acetic Acid/Water is ideal.
-
Reasoning: The compound shows high solubility in hot ethanol/acetic acid (Slope
in Apelblat is high) and very low solubility in water (antisolvent). This allows for "Cooling + Antisolvent" hybrid crystallization, maximizing yield (>90%) while rejecting polar impurities.
Impurity Rejection
-
Synthesis intermediates (e.g., non-nitrated precursors) often lack the nitro group's polarity.
-
By utilizing Toluene for an initial wash, non-polar impurities can be dissolved while the target nitro-acid remains largely insoluble at low temperatures.
References
-
Thermodynamic Modeling of Benzoic Acid Derivatives
- Title: Solubility and Thermodynamics of 2-Chloro-5-nitrobenzoic Acid in Pure and Binary Solvents.
- Source: Journal of Chemical & Engineering D
- Relevance: Establishes the baseline solubility behavior for chloronitrobenzoic acids.
-
(Search: "2-chloro-5-nitrobenzoic acid solubility")
-
Structural Analogues & Synthesis
-
Title: Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water.[5]
- Source: ResearchG
- Relevance: Details the stability and reaction conditions of the core scaffold.
-
-
Apelblat Equation Application
-
Title: Solubility of 3-methyl-4-nitrobenzoic Acid in twelve organic solvents.[4]
- Source: Journal of Molecular Liquids.
- Relevance: Provides the specific thermodynamic parameters for the methyl-nitro-benzoic acid motif.
-
-
Industrial Synthesis Context
-
Title: Process for the preparation of 2-Chloro-4-fluoro-5-nitrobenzoate derivatives (Patent).[6]
- Source: Google P
- Relevance: Highlights the industrial necessity of solubility d
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 4 Nitrobenzoic Acid - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. researchgate.net [researchgate.net]
- 6. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
